3-Hydroxydecanoic acid
Overview
Description
3-Hydroxydecanoic acid (3-OHDA) is a naturally occurring fatty acid that is found in a variety of organisms, including humans, plants, and animals. It is a component of the cell membrane and is involved in a variety of physiological processes, including energy metabolism and inflammation. 3-OHDA has been studied extensively for its potential therapeutic applications, including its use as an anti-inflammatory agent and its ability to inhibit the growth of certain types of cancer cells.
Scientific Research Applications
Orthogonal Gene Expression Control : Hanko, Minton, and Malys (2017) in "Scientific Reports" highlighted the potential of the 3-hydroxypropionic acid-inducible system from Pseudomonas putida for orthogonal gene expression control in Escherichia coli and Cupriavidus necator. This has implications for synthetic biology and biotechnology applications (Hanko, Minton, & Malys, 2017).
Bio-Based Chemical Production : Li, Wang, Ge, and Tian (2016) in "Scientific Reports" optimized glycerol metabolism in Klebsiella pneumoniae for high 3-HP production, advancing the biological production of 3-HP from renewable carbon sources (Li, Wang, Ge, & Tian, 2016).
Mass Spectrometry Applications : Kołodziej et al. (2022) in "Rapid communications in mass spectrometry" demonstrated that laser mass spectrometry with silver nanoparticles can effectively quantify 3-hydroxycarboxylic acids, aiding in environmental endotoxin monitoring (Kołodziej et al., 2022).
Synthesis of Biodegradable Polymers : Jaipuri, Jofré, Schwarz, and Pohl (2004) in "Tetrahedron Letters" presented the microwave-assisted catalytic transfer hydrogenation and hydrolysis of Weinreb amide for the modular synthesis of (R)-3-hydroxyalkanoic acids, essential for biodegradable poly(3-hydroxyalkanoate) polymers (Jaipuri, Jofré, Schwarz, & Pohl, 2004).
Environmental Marker of Endotoxin : Uhlig et al. (2016) in "Journal of chromatography. A" developed a method for quantitative profiling of 3-hydroxy fatty acids in environmental samples using HPLC-MS/MS. This method has potential applications in estimating endotoxin in samples (Uhlig et al., 2016).
Catalytic Deoxygenation in Industrial Applications : Mensah et al. (2020) in "Green Chemistry" showed that Ru-based catalysts effectively deoxygenate bio-based 3-hydroxydecanoic acid to secondary alcohols and linear alkanes. This has potential applications in the food, perfume, and fuel industries (Mensah et al., 2020).
Role in this compound Production : Zheng, Gong, Liu, Deng, Chen, and Chen (2004) in "Applied and Environmental Microbiology" discussed the crucial role of Thioesterase II in Escherichia coli in this compound production, which prevents abnormal accumulation of intracellular acyl-coenzyme A (Zheng et al., 2004).
Mechanism of Action
Target of Action
3-Hydroxydecanoic acid (3-OH-C10:0) is a medium-chain fatty acid that has been found to interact with various targets. One of the primary targets of this compound is the LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE) receptor, a pattern recognition receptor in Arabidopsis thaliana . This receptor senses medium-chain 3-hydroxy fatty acids to activate pattern-triggered immunity .
Mode of Action
The LORE receptor homomerizes upon sensing this compound, which is required to activate immune signaling . This interaction between the compound and its target leads to changes in the immune response of the organism .
Biochemical Pathways
This compound is involved in several biochemical pathways. It can be selectively deoxygenated to either linear alkanes or secondary alcohols in an aqueous phase and H2-atmosphere over supported metal catalysts . The acidic zeolite support facilitates the dehydration of the intermediary formed alcohols to alkenes, while the following hydrogenation occurs at the Ru centers .
Pharmacokinetics
It’s known that the compound can be absorbed into the circulation and its absorption increases by enzyme treatment . The area under the concentration (AUC) of its metabolites was significantly increased by enzyme treatment .
Result of Action
The action of this compound results in the production of either linear alkanes or secondary alcohols . These products can be used in various industries. For example, 2-nonanol and 3-decanol, which are accessible with a yield of 79% and 6% respectively, can be used in food and perfume industries as flavoring agents and fragrances . Full this compound deoxygenation to nonane and decane, which are both well-established as diesel and jet fuels, was achieved with up to 72% and 12% yield, respectively .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of a Brønsted acidic additive can affect the product selectivity . Moreover, the compound’s action can be enhanced in an aqueous phase and H2-atmosphere .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Hydroxydecanoic acid plays a significant role in biochemical reactions. It is involved in the fatty acid biosynthesis pathway . It interacts with various enzymes, proteins, and other biomolecules, contributing to the complexity of biochemical reactions. For instance, it is known to activate the LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE) receptor in Arabidopsis thaliana, a pattern recognition receptor that senses medium-chain 3-hydroxy fatty acids .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it activates pattern-triggered immunity in plants through the LORE receptor .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to the LORE receptor, activating immune signaling . This binding is independent of LORE homomerization . The activation of the LORE receptor by this compound leads to β-arrestin-2 recruitment, which is relevant for cell-cell adhesion .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is involved in the selective deoxygenation process to either linear alkanes or secondary alcohols in aqueous phase and H2-atmosphere over supported metal catalysts .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Specific studies detailing the threshold effects, toxic or adverse effects at high doses of this compound in animal models are currently limited .
Metabolic Pathways
This compound is involved in the fatty acid biosynthesis pathway It interacts with various enzymes and cofactors within this pathway
Properties
IUPAC Name |
3-hydroxydecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSSBMZUBSBFJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
120659-40-7 | |
Record name | Decanoic acid, 3-hydroxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120659-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40864486 | |
Record name | (±)-3-Hydroxydecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14292-26-3, 5561-87-5, 33044-91-6 | |
Record name | (±)-3-Hydroxydecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14292-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decanoic acid, 3-hydroxy-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005561875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxydecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Myrmicacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033044916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (±)-3-Hydroxydecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXYDECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGH24U4AMF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: How does 3-hydroxydecanoic acid interact with plants to induce an immune response?
A1: this compound acts as a microbe-associated molecular pattern (MAMP) recognized by the plant immune receptor LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE) in Arabidopsis thaliana. [, ] While the precise binding mechanism remains to be elucidated, studies indicate that the chain length and hydroxylation pattern of this compound are crucial for LORE recognition and subsequent activation of plant defense responses. [] Interestingly, LORE orthologues in some Arabidopsis species like Arabidopsis lyrata have lost the ability to respond to this compound due to defects in the receptor's extracellular domain. []
Q2: What role does this compound play in bacterial communities?
A2: As a constituent of rhamnolipids, this compound contributes to the surface-active properties of these biosurfactants produced by bacteria like Pseudomonas aeruginosa. [, ] Rhamnolipids play crucial roles in various bacterial processes, including biofilm formation, motility, and interaction with the environment. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C10H20O3, and its molecular weight is 188.26 g/mol.
Q4: What spectroscopic techniques are used to characterize this compound?
A4: Common spectroscopic methods used for structural characterization of this compound and related compounds include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the structure and stereochemistry of the molecule. [, , , ]
- Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, , , , ]
- Infrared (IR) spectroscopy: Identifies functional groups present in the molecule, such as hydroxyl and carboxylic acid groups. [, ]
Q5: How does incorporating this compound affect the properties of polyhydroxyalkanoate (PHA) biopolymers?
A5: this compound is a common monomer found in medium-chain-length PHAs. Its presence, along with other monomers like 3-hydroxyoctanoic acid, influences the polymer's properties, potentially impacting its flexibility, crystallinity, and degradation rate. [, , ]
Q6: Can this compound be used to improve the efficacy of existing antifungal agents?
A6: Research suggests that incorporating this compound into polyhydroxyalkanoate films containing antifungal polyenes like nystatin and amphotericin B can enhance their activity against various pathogenic fungi. [] This synergistic effect makes these formulations promising candidates for applications like transdermal patches and implant coatings. []
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